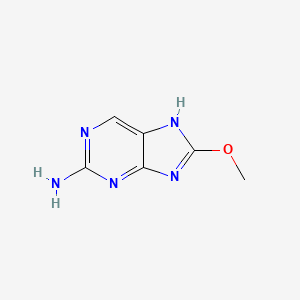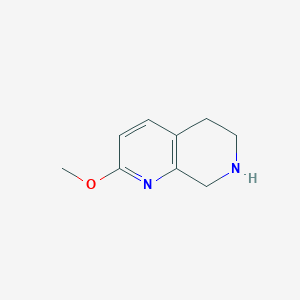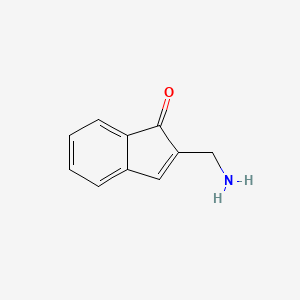
4,5-Dichloro-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2Cl2N2. It is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyrrole ring and a nitrile group at the 2 position. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1H-pyrrole-2-carbonitrile typically involves the chlorination of 1H-pyrrole-2-carbonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{1H-Pyrrole-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient chlorination of the pyrrole ring .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of 4,5-diamino-1H-pyrrole-2-carbonitrile.
Oxidation: Formation of 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4,5-dichloro-1H-pyrrole-2-amine.
Scientific Research Applications
4,5-Dichloro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-1H-pyrrole-2-carbonitrile
- 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
- 4,5-Dichloro-1H-pyrrole-2-amine
Uniqueness
4,5-Dichloro-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a nitrile group makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
51147-99-0 |
|---|---|
Molecular Formula |
C5H2Cl2N2 |
Molecular Weight |
160.99 g/mol |
IUPAC Name |
4,5-dichloro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H2Cl2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H |
InChI Key |
UCSUBMWUHUAYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)
![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)




![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)

![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)

![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)
